Eplerenone Carboxylic Acid
Description
Contextualization within Eplerenone Research Landscape
Research indicates that after oral administration, Eplerenone is well-absorbed and then undergoes extensive metabolism, with less than 5% of the dose being recovered as the unchanged drug in urine and feces. fda.govnih.gov A study on the pharmacokinetics of radiolabeled Eplerenone found that while plasma concentrations of Eplerenone Carboxylic Acid (referred to as EPA in the study) were much lower than the parent drug, it is a confirmed metabolite. nih.gov The area under the plasma-concentration time curve (AUC) for this carboxylic acid form was only 4% of the AUC for Eplerenone, indicating it is a minor metabolite in terms of systemic exposure. nih.gov
Furthermore, this compound is studied as a degradation product. nih.govresearchgate.net Forced degradation studies, which are crucial for understanding a drug's stability, have shown that Eplerenone can degrade under acidic and basic conditions to form impurities, including its carboxylic acid derivative. nih.govresearchgate.net
Nomenclature and Structural Representation in Academic Literature
Precise identification of chemical compounds is fundamental in scientific research. This compound is known by several synonyms in academic and commercial literature, including Eplerenone EP Impurity D and Eplerenone 7-Carboxylic Acid. chemicalbook.compharmaffiliates.comchemicalbook.comcymitquimica.com Its chemical structure is derived from the hydrolysis of the γ-lactone ring present in the parent Eplerenone molecule. This structural change from a methyl ester and a closed lactone ring in Eplerenone to a carboxylic acid and a hydroxy group is a key distinguishing feature. nih.gov
The systematic IUPAC name for this compound is (2′R)-9α,11α-Epoxy-3′,4′-dihydro-3,5′-dioxospiro[androst-4-ene-17,2′-furan]-7α-carboxylic Acid. pharmaffiliates.compharmaceresearch.com Its chemical properties are summarized in the table below.
| Identifier | Value | Source(s) |
| Common Name | This compound | |
| Synonyms | Eplerenone EP Impurity D, Eplerenone 7-Carboxylic Acid | chemicalbook.comchemicalbook.com |
| CAS Number | 209253-82-7 | chemicalbook.compharmaffiliates.comchemicalbook.com |
| Molecular Formula | C23H28O6 | chemicalbook.compharmaceresearch.com |
| Molecular Weight | 400.47 g/mol | chemicalbook.compharmaceresearch.com |
| IUPAC Name | (2′R)-9α,11α-Epoxy-3′,4′-dihydro-3,5′-dioxospiro[androst-4-ene-17,2′-furan]-7α-carboxylic Acid | pharmaffiliates.compharmaceresearch.com |
Significance as a Research Entity in Pharmaceutical Sciences
The primary significance of this compound in pharmaceutical sciences is its role as a reference standard and impurity. chemicalbook.comcymitquimica.com Pharmaceutical reference standards are highly purified compounds used as a benchmark for analytical purposes, ensuring the identity, purity, quality, and strength of drug products. sigmaaldrich.com
In the context of Eplerenone, this compound is used in the following research applications:
Impurity Profiling: It serves as a qualified reference standard to detect, identify, and quantify this specific impurity in bulk Eplerenone drug substance and its finished dosage forms. nih.govchemicalbook.com Regulatory bodies require stringent control over impurities in pharmaceutical products.
Stability-Indicating Method Development: Analytical methods, particularly chromatography techniques like HPLC and UPLC, are developed and validated to separate the active pharmaceutical ingredient (Eplerenone) from its potential degradation products, including this compound. nih.govresearchgate.net This ensures that the analytical method can accurately measure the drug content even in the presence of its impurities.
The availability of this compound as a certified reference material is crucial for pharmaceutical manufacturers and regulatory agencies to perform quality control testing, method development, and validation. sigmaaldrich.comlgcstandards.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28O6 |
|---|---|
Molecular Weight |
400.19 |
Appearance |
Purity:98% HPLCPale yellow solid |
Synonyms |
9,11α-epoxy-17-hydroxy-3-oxo-17α-pregn-4-ene-7alpha,21-dicarboxylic acid, γ-lactone |
Origin of Product |
United States |
Pathways of Formation and Generation of Eplerenone Carboxylic Acid
Chemical Degradation Pathways of Eplerenone Leading to Carboxylic Acid Formation
Forced degradation studies are instrumental in establishing the stability-indicating properties of analytical methods and in identifying potential degradation products under various stress conditions. Eplerenone has been shown to be susceptible to degradation, particularly under hydrolytic stress.
Eplerenone undergoes significant degradation when subjected to acidic conditions. nih.gov Studies involving exposure to 1 M hydrochloric acid (HCl) have demonstrated the susceptibility of the eplerenone molecule to acid-catalyzed hydrolysis. nih.gov While significant degradation is observed, the primary product identified under these specific stress conditions is not always the simple open-ring carboxylic acid. The acidic environment can catalyze the opening of the γ-lactone ring, a key structural feature of eplerenone, leading to the formation of a carboxylic acid moiety. nih.gov
The formation of a carboxylic acid derivative of eplerenone is prominently observed under basic conditions. nih.gov Base-initiated hydrolysis is a significant degradation pathway for eplerenone. In studies using 0.5 M sodium hydroxide (NaOH), substantial degradation of the parent drug occurs, leading to the formation of a major degradation product. nih.gov This product has been identified via liquid chromatography-mass spectrometry (LC-MS) as "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid". nih.govresearchgate.net This indicates that the hydrolysis of the γ-lactone ring is a key mechanism of degradation in an alkaline environment.
| Stress Condition | Parameters | Degradation (%) | Major Degradant Identified |
|---|---|---|---|
| Acid Hydrolysis | 1 M HCl, 2 hours | 8.4% | Not specified as carboxylic acid in source |
| Base Hydrolysis | 0.5 M NaOH, 1 hour | 19.8% | Methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid nih.govresearchgate.net |
| Oxidation | 15% H₂O₂, 2 hours | Not significant | N/A |
| Thermal | 100°C, 168 hours | Not observed | N/A |
| Photolytic | ICH Q1B, 168 hours | Not observed | N/A |
Eplerenone's stability under oxidative stress has been investigated using agents like hydrogen peroxide (H₂O₂). nih.gov While some studies have noted a loss of the parent eplerenone in an oxidizing environment (30% H₂O₂ at 60°C for 6 hours), the degradation products were not identified. researchgate.net Other reports indicate that significant degradation was not observed under oxidative stress conditions of 15% H₂O₂ for 2 hours. nih.gov Therefore, the generation of Eplerenone Carboxylic Acid via oxidative degradation is not a well-documented pathway.
Eplerenone has demonstrated considerable resistance to photolytic and thermal degradation when tested in the solid state. researchgate.net Stability studies conducted according to ICH guidelines, which involve exposing the drug to light and heat (100°C) for extended periods (168 hours), found no significant degradation. nih.gov Consequently, the formation of this compound is not considered a likely outcome of photolytic or thermal stress on the drug substance. nih.gov
Biotransformation and Metabolite Generation Studies (Preclinical and In Vitro)
The metabolism of eplerenone involves several pathways, including the formation of its open-ring carboxylic acid metabolite.
In preclinical animal models, specifically in dogs, this compound (designated as SC-70303) is a known metabolite. researchgate.netnih.gov Pharmacokinetic studies have revealed a rapid and reversible interconversion between eplerenone and its open lactone-ring form, SC-70303. researchgate.netnih.gov This indicates that enzymatic processes in the body facilitate both the hydrolysis of the lactone ring to form the carboxylic acid and the subsequent lactonization of the acid back to the parent drug.
Following intravenous administration of eplerenone to dogs, about 55% of the dose was converted to the carboxylic acid form. researchgate.netnih.gov Conversely, when the carboxylic acid form was administered intravenously, approximately 60.2% was converted back to eplerenone. researchgate.netnih.gov While the specific enzymes responsible for this interconversion in dogs are not fully elucidated, it is known that certain esterases, such as human serum paraoxonase (PON1), can hydrolyze lactones. researchgate.net PON1 is known to hydrolyze spironolactone, a structurally related lactone-containing drug, suggesting it could be a candidate for catalyzing the formation of this compound. researchgate.net In humans, eplerenone is primarily metabolized by the cytochrome P450 enzyme CYP3A4, though the major metabolic pathways identified are hydroxylation and keto-reduction rather than the formation of the carboxylic acid metabolite. semanticscholar.orgdrugbank.com
| Administration Route | Compound Administered | Parameter | Value for Eplerenone | Value for SC-70303 Acid |
|---|---|---|---|---|
| Intravenous (5 mg/kg) | Eplerenone | % Dose Converted | - | 55.0% |
| SC-70303 Acid | % Dose Converted | 60.2% | - | |
| Oral (10 mg/kg) | Eplerenone | Systemic Availability | 90% | N/A |
| SC-70303 Acid | Systemic Availability | N/A | 17.5% |
Identification and Profiling of this compound as a Biotransformation Product
The biotransformation of eplerenone in humans is extensive, with the majority of the drug being converted into various metabolites. nih.gov Studies on the metabolism of radiolabeled eplerenone have identified the primary metabolic pathways as 6β-hydroxylation, 21-hydroxylation, and 3-keto reduction. nih.govsemanticscholar.org These reactions lead to the formation of major metabolic products such as 6β-hydroxy-eplerenone and 6β,21-dihydroxyeplerenone. semanticscholar.orgfda.gov
Notably, research indicates that the core structure of eplerenone, including the 9,11-epoxide ring and the methyl ester at the 7α position, remains largely intact during metabolism. nih.govsemanticscholar.org The hydrolysis of the methyl ester to form this compound has not been identified as a major metabolic pathway in human pharmacokinetic studies. nih.govsemanticscholar.org While demethylated species are sometimes monitored as potential related compounds in API control programs, the primary evidence shows that this compound is not a significant product of in vivo biotransformation. veeprho.com Instead, the focus of metabolic profiling has been on hydroxylated derivatives and the open-lactone-ring form of eplerenone. nih.gov
Table 1: Major Identified Metabolites of Eplerenone in Humans
| Metabolite Name | Percentage of Dose Excreted (%) | Metabolic Pathway |
| 6β-hydroxy-eplerenone (6β-OHEP) | 32.0% | Hydroxylation |
| 6β,21-dihydroxyeplerenone (6β,21-OHEP) | 20.5% | Hydroxylation |
| 21-hydroxy-eplerenone (21-OHEP) | 7.89% | Hydroxylation |
| 2α,3β,21-trihydroxy-eplerenone (2α,3β,21-OHEP) | 5.96% | Reduction & Hydroxylation |
Data sourced from human pharmacokinetic studies detailing the excretion of eplerenone metabolites. nih.govsemanticscholar.org
Synthetic Routes and Process-Related Formation of this compound
The formation of this compound is more prominently associated with the chemical synthesis of eplerenone rather than its metabolism. The manufacturing of eplerenone is a complex, multi-step process where the formation of various process-related impurities, including diastereomers, regioisomers, and byproducts, presents a significant challenge. mdpi.comnih.gov These impurities can arise from starting materials, intermediates, or side reactions occurring during the synthesis. researchgate.netnih.gov
This compound can feature in eplerenone synthesis both as a planned intermediate and as an unintended byproduct or impurity.
As an Intermediate: Certain synthetic strategies for eplerenone involve the creation of a carboxylic acid functional group that is later esterified to form the final methyl ester. For instance, a synthesis route published by Ciba-Geigy involved the oxidation of an aldehyde alcohol intermediate to a keto carboxylic acid, which was subsequently treated with diazomethane to yield the desired methyl ester. mdpi.com In this context, the carboxylic acid is a critical precursor, not an impurity.
As a Byproduct: More commonly, this compound is known as a process-related impurity, specifically identified as Eplerenone EP Impurity C. acanthusresearch.com It can be formed as a byproduct through the hydrolysis of the 7α-methyl ester group of the eplerenone molecule or its immediate precursors. This hydrolysis can be inadvertently triggered by the presence of acidic or basic conditions and water during reaction steps or work-up procedures. The control of such impurities is crucial for ensuring the quality and safety of the final drug substance. synthinkchemicals.comdaicelpharmastandards.com
Table 2: Common Process-Related Impurities in Eplerenone Synthesis
| Impurity Name/Type | Common Name | Formation Pathway |
| 7α,9:21,17-dicarbolactone | Impurity A | Competitive lactonization under acidic conditions |
| 11,12-epoxy ester | Impurity B | Isomerization/side reaction |
| This compound | Impurity C | Hydrolysis of 7α-methyl ester |
| (7β,11α,17α)-9,11-epoxyester | Isomer | Epimerization of the C-7 asymmetric center |
| (7α,11β,17α)-9,11-dichloro derivative | Dichloro derivative | Chlorination side reaction |
This table summarizes key impurities identified during eplerenone process development. researchgate.netacanthusresearch.comguidechem.com
Controlling the formation of this compound and other process-related impurities is a key objective in the industrial synthesis of eplerenone. Several methodological approaches are employed to achieve high purity of the final API.
Modification of Synthetic Route: One effective strategy is to alter the sequence of chemical transformations to avoid reaction conditions that favor impurity formation. For example, constructing the 9α,11α-epoxy structure before introducing the 7α-carbomethoxy group can circumvent issues like incomplete reactions and the generation of numerous impurities during a problematic dehydration step common in other routes. guidechem.com This approach leads to a higher conversion rate and reduces the formation of byproducts. guidechem.com
Control of Reaction Conditions: Strict control over reaction parameters is essential. To prevent the hydrolysis of the methyl ester group to form this compound, chemists must carefully manage pH, exclude water from reaction mixtures (using anhydrous solvents), and control reaction temperatures. google.com The choice of reagents is also critical; for instance, using specific dehydrating agents like sulfuryl chloride with imidazole under controlled temperatures can improve the yield of desired intermediates and minimize side reactions. nih.gov
Purification Techniques: Post-synthesis purification is a final, crucial step to remove any formed impurities. Recrystallization is a powerful method for purifying crude eplerenone. The choice of solvent is critical for selectively removing specific impurities. For example, recrystallization from ethanol can effectively remove the (7β,11α,17α)-9,11-epoxyester isomer, while using 2-butanone is effective for removing 7α,9:21,17-dicarbolactone (Impurity A), ultimately affording pharmaceutical-grade eplerenone. mdpi.com Chromatographic techniques may also be employed for challenging separations, although they are less ideal for large-scale industrial production. nih.gov
By implementing these control strategies—optimizing the synthetic pathway, precisely managing reaction conditions, and employing robust purification methods—manufacturers can effectively minimize the levels of this compound and other impurities in the final drug product. daicelpharmastandards.com
Analytical Research and Advanced Characterization Methodologies for Eplerenone Carboxylic Acid
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic techniques are fundamental in the analytical research of Eplerenone Carboxylic Acid, enabling its separation from the parent drug, Eplerenone, and other related substances. These methods are crucial for the accurate identification and quantification of this key metabolite and potential impurity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
The development of a robust HPLC method for the analysis of this compound is a critical step in its characterization. While specific methods focusing solely on this compound are not extensively detailed in publicly available literature, the principles of HPLC method development for its parent compound, Eplerenone, can be extrapolated. A typical method involves a reversed-phase approach, utilizing a C18 column.
Method development often begins with the selection of a suitable stationary phase and mobile phase to achieve adequate separation. For Eplerenone and its related compounds, a HiQSil C-18HS column (250 mm × 4.6 mm, 5 μm) has been used. nih.gov The mobile phase composition is optimized to achieve the best resolution and peak shape. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often in a 50:50 (v/v) ratio, delivered at a flow rate of 1 mL/min. nih.gov Detection is typically carried out using a UV detector, with the wavelength set to the λmax of the analyte, which for Eplerenone is 241 nm. nih.gov
Validation of the HPLC method is performed in accordance with ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness. For instance, a developed HPLC method for Eplerenone demonstrated linearity in the concentration range of 100–3200 ng/mL. nih.gov The specificity of the method is established by demonstrating that there is no interference from endogenous compounds in the matrix, such as plasma. researchgate.net
Table 1: Example HPLC Method Parameters for Eplerenone Analysis
| Parameter | Condition |
| Stationary Phase | HiQSil C-18HS column (250 mm × 4.6 mm, 5 μm) nih.gov |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.govresearchgate.net |
| Detection | UV at 241 nm nih.gov |
| Injection Volume | 20 µL researchgate.net |
| Runtime | 6 minutes researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Applications in Impurity Profiling
UPLC, with its use of smaller particle size columns, offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity profiling of Eplerenone and, by extension, the analysis of this compound. A validated stability-indicating UPLC method has been developed to establish the degradation pathway of Eplerenone, which is crucial for identifying and quantifying impurities like the carboxylic acid. nih.gov
In such studies, Eplerenone is subjected to various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, to induce degradation. nih.gov The resulting degradation products are then separated and quantified using UPLC. A Waters Symmetry C18 stationary phase is an example of a column used for efficient chromatographic separation. nih.gov A gradient elution mode is often employed to effectively separate a wide range of impurities with different polarities. nih.gov Quantification is typically performed at a wavelength of 240 nm. nih.gov
The developed UPLC methods are capable of detecting impurities at very low levels, for instance, down to 0.020% with respect to a test concentration of 1.0 mg/mL of Eplerenone. nih.gov The validation of these UPLC methods includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure reliable impurity determination. nih.gov
Spectroscopic and Spectrometric Characterization for Structural Elucidation
Following chromatographic separation, spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of this compound and other related substances. Mass spectrometry provides vital information on molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance spectroscopy offers definitive confirmation of the chemical structure.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis of Degradants
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying degradation products of Eplerenone, including this compound. High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, allows for the determination of accurate molecular weights of the degradants, which is a crucial first step in their identification. researchgate.net
Tandem mass spectrometry (MS/MS) is then employed to obtain fragmentation patterns of the molecular ions. By analyzing these fragment ions, the structure of the degradation product can be pieced together. For example, in the analysis of Eplerenone, the precursor to product ion transition of m/z 415 → 163 was used for its measurement. nih.gov A similar approach would be used for this compound, where its unique precursor ion would be selected and fragmented to produce a characteristic product ion spectrum. The chemical structures of four degradation products of Eplerenone have been speculated through the elucidation of their accurate TOF/MS data of the [M+H]+ ions and their corresponding product MS spectra. researchgate.net
Table 2: Example Mass Spectrometry Conditions for Eplerenone Degradant Analysis
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI) researchgate.net |
| Mass Analyzer | Time-of-Flight (TOF) researchgate.net |
| Capillary Voltage | 4 kV researchgate.net |
| Fragmentor Voltage | 100 V researchgate.net |
| Collision Energy (MS/MS) | 20 eV researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
While mass spectrometry provides strong evidence for the structure of a compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural confirmation. The chemical structure of the main degradation product of Eplerenone has been confirmed by preparative LC and NMR analysis. researchgate.net
In the ¹H NMR spectrum of a carboxylic acid, the acidic proton of the -COOH group is highly characteristic, typically appearing as a broad singlet in the downfield region of 10–12 ppm. libretexts.orgoregonstate.edu The protons on the carbon atom adjacent to the carboxylic acid group would be expected to resonate in the 2-3 ppm region. libretexts.org
The ¹³C NMR spectrum of a carboxylic acid shows a characteristic signal for the carbonyl carbon in the range of 160–185 ppm. oregonstate.edu This signal is typically deshielded, though not as much as the carbonyl carbon of an aldehyde or ketone. libretexts.org By analyzing the chemical shifts, coupling patterns, and integration of the signals in both the ¹H and ¹³C NMR spectra, the complete and unambiguous structure of this compound can be determined.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used in the structural characterization of this compound, a significant metabolite and degradation product of Eplerenone. These methods provide critical information regarding the compound's functional groups and electronic transitions.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the transformation of the γ-lactone ring in Eplerenone to a carboxylic acid functional group. The parent compound, Eplerenone, exhibits a characteristic ester carbonyl (C=O) stretch. In contrast, this compound displays distinct spectral features. The most notable change is the appearance of a very broad absorption band for the hydroxyl (O-H) group of the carboxylic acid, typically observed in the 2500 to 3300 cm⁻¹ region libretexts.org. Additionally, the carbonyl (C=O) stretching frequency is altered. While Eplerenone's ester carbonyl stretch appears around 1739 cm⁻¹, the carboxylic acid carbonyl of the metabolite is expected to absorb at a slightly lower frequency, generally around 1710 cm⁻¹ when it exists as a hydrogen-bonded dimer libretexts.orggoogle.com.
Interactive Table: Comparative IR Absorption Frequencies
| Functional Group | Compound | Expected Wavenumber (cm⁻¹) | Significance |
| Ester Carbonyl (C=O) | Eplerenone | ~1739 google.com | Indicates the intact γ-lactone ring. |
| Carboxylic Acid O-H | This compound | 2500 - 3300 (very broad) libretexts.org | Confirms the presence of the hydroxyl group from the opened lactone ring. |
| Carboxylic Acid C=O | This compound | ~1710 libretexts.org | Indicates the carbonyl of the carboxylic acid functional group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to analyze the chromophoric structure of the molecule. The primary chromophore in both Eplerenone and this compound is the pregn-4-ene-3-one system in the steroid's A-ring. Since the conversion to the carboxylic acid occurs at the 21-position, distant from this conjugated system, a significant shift in the maximum absorption wavelength (λmax) is not anticipated. Analytical methods developed for Eplerenone consistently use UV detection within a narrow range. The λmax for Eplerenone has been reported at various wavelengths, including 240 nm, 241 nm, 245 nm, and 239.80 nm, which serves as a reliable reference for the detection of this compound as well nih.govindexcopernicus.comamazonaws.comresearchgate.netglobalresearchonline.net.
Interactive Table: Reported λmax Values for Eplerenone
| Reported λmax | Analytical Method Context |
| 240 nm | Stability-indicating LC method nih.gov |
| 241 nm | RP-HPLC method for bulk and pharmaceutical formulations indexcopernicus.com |
| 245 nm | UV spectrophotometric assay method researchgate.net |
| 239.80 nm | Simultaneous estimation by UV spectrophotometry globalresearchonline.net |
Advanced Analytical Strategies for Impurity Profiling and Quantitative Analysis
Development of Reference Standards for this compound
The development and availability of highly purified reference standards are prerequisites for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs). For this compound, reference standards are essential for various applications, including method validation, quality control (QC), and stability studies axios-research.com.
These standards are typically synthesized, isolated, and rigorously characterized to confirm their structural identity and purity. The characterization process involves a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and chromatography. Companies specializing in pharmaceutical reference standards produce materials for Eplerenone impurities, including its carboxylic acid derivatives, often in accordance with internationally recognized quality management systems such as ISO 17034 lgcstandards.com. The availability of a well-characterized reference standard for this compound, such as the potassium salt form, enables its use as a qualified standard against which test samples can be compared in routine analysis nih.govlgcstandards.comlgcstandards.com.
Validation of Analytical Methods According to Research and Regulatory Guidelines
Analytical methods designed for the quantification of this compound must be validated to ensure they are reliable, reproducible, and fit for their intended purpose. Method validation is performed according to strict guidelines established by regulatory bodies like the International Council for Harmonisation (ICH) nih.govindexcopernicus.com. The validation process assesses several key performance parameters to demonstrate the method's suitability.
Interactive Table: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Common Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | The analyte peak is well-resolved from other peaks, demonstrating peak purity. nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) is typically required to be >0.999. nih.gov |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies on spiked samples. | Recovery is generally expected to be within 98-102%. globalresearchonline.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at levels of repeatability (intra-day) and intermediate precision (inter-day). | The Relative Standard Deviation (%RSD) should not exceed specified limits (e.g., <2.0% for the assay of an API). indexcopernicus.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate). | The results should remain within acceptable precision and accuracy limits under varied conditions. nih.gov |
Determination of Detection (LOD) and Quantitation (LOQ) Limits for Research Applications
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method, especially for impurity analysis. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable levels of precision and accuracy nih.gov.
For impurities like this compound, establishing a sensitive LOQ is crucial for ensuring that it can be controlled at levels stipulated by regulatory guidelines. These limits are commonly determined based on the signal-to-noise (S/N) ratio, where the LOD is often established at an S/N ratio of 3:1 and the LOQ at 10:1 nih.gov. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. Various analytical methods have established different LOD and LOQ values for Eplerenone, which provide a benchmark for the sensitivity required for its related impurities.
Interactive Table: Examples of Reported LOD and LOQ for Eplerenone Analysis
| Analytical Technique | Matrix | LOD | LOQ |
| RP-HPLC | Human Plasma | 52.52 ng/mL researchgate.net | - |
| HPLC-UV | Pharmaceutical Dosage Form | 0.019 µg/mL researchgate.net | 0.053 µg/mL researchgate.net |
| HPLC | Spiked Human Plasma | - | 0.383 µg/mL researchgate.netresearchgate.net |
| LC Method | Drug Substance | Determined at S/N of 3:1 nih.gov | Determined at S/N of 10:1 nih.gov |
Research into Biological Fate and Impurity Profile Significance of Eplerenone Carboxylic Acid
Biotransformation Pathways of Eplerenone Yielding Carboxylic Acid Derivatives in Pre preclinical Models
The biotransformation of eplerenone in preclinical animal models involves several metabolic pathways, with the formation of carboxylic acid derivatives being a notable route. This transformation primarily occurs through the hydrolysis of the γ-lactone ring of the eplerenone molecule, resulting in an open-ring carboxylic acid metabolite. This key metabolite is scientifically designated as SC-70303.
In dogs, the interconversion pharmacokinetics of eplerenone and its open-ring form, SC-70303, have been studied. Following administration of eplerenone, SC-70303 is formed, and interestingly, the two compounds are rapidly interconvertible in this species researchgate.netnih.gov. This dynamic equilibrium indicates that while eplerenone is metabolized to its carboxylic acid derivative, the reverse reaction also occurs, suggesting a complex pharmacokinetic relationship.
Pharmacokinetic studies in dogs have provided specific data on this biotransformation. After intravenous administration of eplerenone, a significant portion is converted to SC-70303 acid researchgate.netnih.gov. Conversely, when SC-70303 is administered intravenously, a substantial amount is converted back to eplerenone researchgate.netnih.gov. The systemic availability of SC-70303 acid is considerably lower than that of eplerenone, indicating that while the conversion occurs, the parent drug is more readily absorbed and maintained in its active form researchgate.netnih.gov.
In rats, while the primary metabolite identified is 6β-hydroxy eplerenone, studies have also measured the combined levels of the closed lactone ring form (eplerenone) and the open form (carboxylic acid derivative) nih.gov. This suggests that the formation of the carboxylic acid derivative is also a relevant biotransformation pathway in this species, although it may be a less predominant pathway compared to hydroxylation nih.gov.
| Preclinical Model | Carboxylic Acid Derivative | Key Findings | Reference |
|---|---|---|---|
| Dog | SC-70303 (open-ring form) | Rapid interconversion between eplerenone and SC-70303. Lower systemic availability of SC-70303 compared to eplerenone. | researchgate.netnih.gov |
| Rat | Open-ring form | Presence of the open-ring form is acknowledged in pharmacokinetic studies, measured as "total EP". 6β-hydroxy eplerenone is the major metabolite. | nih.gov |
Investigation of Biological Inactivity or Reduced Potency of Eplerenone Carboxylic Acid (In Vitro Studies)
In vitro studies and clinical pharmacology reviews have consistently reported that no active metabolites of eplerenone have been identified in human plasma fda.govfda.gov. The open-lactone ring form of eplerenone, SC-70303, is specifically referred to as an inactive metabolite fda.gov. This lack of activity is a significant feature of eplerenone's profile, distinguishing it from its predecessor, spironolactone, which has active metabolites.
The primary mechanism of action of eplerenone is the competitive blockade of the mineralocorticoid receptor wikipedia.orgfda.govfda.govdrugbank.com. The structural integrity of the spirolactone ring is crucial for this activity. The hydrolysis of this ring to form the carboxylic acid derivative results in a molecule that is unable to effectively bind to and antagonize the receptor, thus rendering it pharmacologically inert.
Molecular Level Studies on Lack of Receptor Binding Affinity or Pharmacological Activity
At the molecular level, the inactivity of eplerenone's metabolites stems from their altered structural conformation, which prevents effective binding to the mineralocorticoid receptor (MR). Eplerenone's therapeutic effect is a direct consequence of its ability to selectively bind to the MR and block the binding of aldosterone wikipedia.orgfda.govfda.gov.
The introduction of a 9α,11α-epoxy bridge and the substitution of the 17α-thioacetyl group of spironolactone with a carbomethoxy group are key structural modifications that confer eplerenone its high selectivity for the MR and lower affinity for androgen and progesterone receptors wikipedia.org. The γ-lactone ring is a critical component of the pharmacophore responsible for MR binding.
When this lactone ring is hydrolyzed to form the open-ring carboxylic acid (this compound or SC-70303), the three-dimensional structure of the molecule is significantly altered. This change in conformation is believed to disrupt the necessary interactions with the amino acid residues within the ligand-binding pocket of the mineralocorticoid receptor. Consequently, the carboxylic acid metabolite exhibits a negligible affinity for the receptor and is unable to elicit a pharmacological response. While direct molecular binding studies for this compound are not extensively detailed in the available literature, the consistent reporting of its inactivity across multiple sources strongly supports this molecular basis.
Impact of this compound as an Impurity on Preclinical Assay Interference
The presence of impurities in a drug substance can potentially interfere with analytical methods and preclinical assays, leading to inaccurate results. In the context of eplerenone, various process-related impurities have been identified and characterized to ensure the quality and safety of the final drug product nih.govresearchgate.net.
Forced degradation studies have been conducted on eplerenone under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products nih.govresearchgate.netwjpmr.com. These studies are crucial for developing stability-indicating analytical methods that can accurately quantify the active pharmaceutical ingredient in the presence of its impurities and degradants nih.govresearchgate.netnih.gov.
Impurities and Degradation Product Research of Eplerenone Carboxylic Acid
Classification and Characterization of Eplerenone Carboxylic Acid as a Process-Related and Degradation Impurity
This compound, chemically known as 9,11α-epoxy-17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid, γ-lactone, is identified as a significant impurity in Eplerenone. acanthusresearch.comesschemco.com It is also referred to in pharmacopeias as Eplerenone EP Impurity D. vivanls.comartis-standards.com This compound can originate from multiple sources during the lifecycle of the drug substance.
As a process-related impurity , its formation can occur during the synthesis of Eplerenone. Side reactions, incomplete reactions, or the presence of certain reagents and intermediates can lead to its generation. synthinkchemicals.comnih.gov The manufacturing process of Eplerenone involves sensitive chemical moieties, such as the 9,11α-epoxide and 17α-γ-lactone rings, which can undergo unintended reactions like hydrolysis under specific conditions, leading to the formation of impurities. mdpi.com
As a degradation product , this compound can form when the Eplerenone drug substance or product is exposed to stress conditions such as acidic or basic environments. nih.govresearchgate.net Forced degradation studies, which are a regulatory requirement, have demonstrated that Eplerenone degrades significantly under acid and base hydrolysis, leading to the formation of impurities including the carboxylic acid derivative. nih.govakjournals.com This occurs through the hydrolysis of the methyl ester group at the 7α-position of the Eplerenone molecule. chemicalbook.com
The characterization of this compound is crucial for its accurate identification and quantification. This involves a suite of analytical techniques to confirm its molecular structure and properties.
Table 1: Chemical Identification of this compound
| Identifier | Information |
| Chemical Name | 9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid γ-Lactone |
| Synonyms | Eplerenone EP Impurity D, Eplerenone 7-Carboxylic Acid Impurity vivanls.comartis-standards.comncats.io |
| CAS Number | 209253-82-7 artis-standards.compharmaffiliates.com |
| Molecular Formula | C₂₃H₂₈O₆ esschemco.compharmaffiliates.com |
| Molecular Weight | 400.46 g/mol pharmaffiliates.com |
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for the structural elucidation of this and other related impurities. nih.govdaicelpharmastandards.com
Stability-Indicating Analytical Methodologies for Monitoring this compound Formation
To ensure the purity of Eplerenone, robust analytical methods are required to separate, detect, and quantify this compound and other potential impurities. Stability-indicating methods are particularly important as they can resolve the API from its degradation products, proving that the analytical measurement is specific to the intact drug. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose. nih.govdaicelpharmastandards.com These methods are developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust. synthinkchemicals.comnih.gov
Key features of these analytical methodologies include:
Chromatographic Separation : Achieved typically on reversed-phase columns (e.g., C18) using a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution is often employed to achieve optimal separation between Eplerenone and its various impurities. nih.gov
Detection : UV detection is commonly performed at a wavelength around 240 nm, where Eplerenone and its related substances exhibit significant absorbance. akjournals.comnih.gov
Validation : The methods are rigorously validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable performance. nih.govakjournals.com The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure the method can detect impurities at very low levels, often below the 0.1% threshold mandated by regulatory guidelines. nih.gov
Table 2: Example of a Stability-Indicating HPLC Method for Eplerenone Impurity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size akjournals.com |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile akjournals.comnih.gov |
| Flow Rate | Typically 1.0 mL/min nih.gov |
| Detection | UV at 240 nm nih.govnih.gov |
| Column Temperature | Controlled, e.g., 30°C akjournals.com |
These methods are capable of separating this compound from the parent drug and other process-related and degradation impurities, allowing for accurate monitoring of its formation during stability studies and routine quality control. nih.govresearchgate.net
Research on Impurity Profiles and Their Significance in Drug Substance and Product Stability
Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities in a drug substance. ajprd.com For Eplerenone, this involves characterizing not only this compound but also other by-products, intermediates, and degradation products. mdpi.comresearchgate.net A thorough understanding of the impurity profile is fundamental to the safety and quality assessment of the API and the manufacturing process. mdpi.com
The significance of impurity profile research lies in:
Ensuring Safety and Efficacy : The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the final drug product. ajprd.com Regulatory bodies like the ICH provide guidelines that set thresholds for reporting, identifying, and qualifying impurities. mdpi.com Any impurity present above the 0.10% level generally requires full identification and characterization. mdpi.com
Process Understanding and Control : A detailed impurity profile provides valuable insights into the manufacturing process. By identifying the source of impurities like this compound, scientists can understand which reaction steps or conditions are contributing to their formation. mdpi.com
Stability Assessment : Stability-indicating methods are used in forced degradation studies to understand how the drug substance and product behave under various environmental conditions (e.g., heat, light, humidity, acid/base hydrolysis). researchgate.net This data helps in determining the shelf-life and appropriate storage conditions for the drug. The formation of this compound during these studies is a key indicator of the drug's stability. nih.gov
Quality Control : A well-defined impurity profile is essential for setting acceptance criteria for the drug substance and product batches. ajprd.com Routine quality control testing ensures that the levels of this compound and other impurities remain within the established safe limits.
Strategies for Impurity Control and Mitigation in Active Pharmaceutical Ingredient (API) Manufacturing Research
Controlling the formation of this compound and other impurities is a primary objective in the development and manufacturing of Eplerenone API. Effective control measures are implemented throughout the manufacturing process to minimize impurity formation and ensure the final product meets high purity standards. daicelpharmastandards.com
Strategies for impurity control and mitigation include:
Optimization of Synthesis Route : The synthetic pathway for Eplerenone is carefully designed to be stereoselective and to minimize the formation of by-products. mdpi.com Key challenges include the stereoselective introduction of the carbomethoxy group at the C-7α position and preventing its epimerization or hydrolysis. mdpi.comresearchgate.net
Control of Reaction Conditions : Parameters such as temperature, pressure, reaction time, pH, and the quality of raw materials and solvents are tightly controlled. For instance, avoiding harsh acidic or basic conditions can mitigate the hydrolysis of the methyl ester group to form this compound. researchgate.net
Purification Techniques : After synthesis, the crude Eplerenone is subjected to rigorous purification processes. Techniques like crystallization, chromatography, and extraction are employed to effectively remove this compound and other process-related impurities to acceptable levels. researchgate.net
In-Process Controls (IPCs) : Analytical tests are performed at critical stages of the manufacturing process to monitor the formation of impurities. This allows for adjustments to be made in real-time to ensure the quality of intermediates and the final API.
Appropriate Storage and Handling : Given that this compound can be a degradation product, proper storage conditions for the API and the finished drug product are established based on stability studies to prevent its formation over time. researchgate.net
Through a combination of rational process design, strict control of manufacturing parameters, and advanced purification methods, the level of this compound in the final Eplerenone API can be effectively controlled, ensuring the product's quality and safety. daicelpharmastandards.com
Future Research Directions and Methodological Innovations in Eplerenone Carboxylic Acid Studies
Development of Novel Synthetic Routes for Eplerenone Carboxylic Acid as a Standard
The availability of pure this compound as a reference standard is paramount for its accurate identification and quantification in pharmaceutical samples. Future research is focused on developing efficient, scalable, and cost-effective synthetic routes that overcome the limitations of current methods, which often rely on the hydrolysis of Eplerenone.
Key research objectives include:
Improving Stereoselectivity: The core structure of Eplerenone is complex, featuring multiple chiral centers. Synthetic strategies must ensure high stereochemical purity to produce a standard that accurately reflects the metabolite formed in vivo. Routes starting from advanced steroidal intermediates, similar to those used for Eplerenone itself, could offer better control. mdpi.commdpi.com
Avoiding Harsh Reaction Conditions: Traditional hydrolysis methods can sometimes lead to the formation of byproducts. Research into milder, enzyme-catalyzed hydrolysis or novel de-esterification reagents could yield a cleaner product with higher purity.
Developing Convergent Synthetic Strategies: Rather than modifying the final Eplerenone molecule, future routes may focus on introducing the carboxylic acid functionality at an earlier stage of the synthesis. This could involve using protecting groups or starting with precursors that already contain the desired acid moiety, potentially simplifying purification steps. mdpi.comgoogle.com
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Approach | Description | Potential Advantages | Potential Challenges |
| Direct Hydrolysis | Base- or acid-catalyzed hydrolysis of the methyl ester of Eplerenone. This is a common method for producing the carboxylic acid form from the parent drug. nih.gov | Simple, one-step conversion from an available starting material. | Potential for side reactions and degradation under harsh conditions; purification may be required. |
| Enzymatic Hydrolysis | Use of specific esterase enzymes to selectively cleave the methyl ester bond under mild pH and temperature conditions. | High selectivity, minimal byproduct formation, environmentally friendly ("green chemistry"). | Enzyme cost and stability; optimization of reaction conditions can be time-consuming. |
| Early-Stage Introduction | Modifying the synthesis of Eplerenone to incorporate a protected carboxylic acid or a precursor group at the C-21 position early in the pathway. | Avoids potential degradation of the complex final molecule; may improve overall yield. | Requires significant redevelopment of the established Eplerenone synthesis; may involve more steps overall. |
Advanced Analytical Techniques for Trace Level Detection and Characterization
Detecting and characterizing this compound at trace levels, particularly as an impurity in the active pharmaceutical ingredient (API) or as a metabolite in biological fluids, requires highly sensitive and specific analytical methods. Future innovations are geared towards pushing the limits of detection and providing more comprehensive structural information.
A significant advancement in this area is the use of Ultra-Performance Liquid Chromatography (UPLC). This technique offers superior resolution and sensitivity compared to traditional HPLC, allowing for the effective separation of Eplerenone from its related impurities, including the carboxylic acid metabolite. nih.gov When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both quantification and identification.
Future research directions in this area include:
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS can provide highly accurate mass measurements, enabling unambiguous confirmation of the elemental composition of this compound and helping to differentiate it from other potential impurities with similar masses.
Tandem Mass Spectrometry (MS/MS): By isolating the ion corresponding to this compound and fragmenting it, MS/MS provides a unique fragmentation pattern or "fingerprint." This is invaluable for structural confirmation and for developing highly selective quantitative methods like Multiple Reaction Monitoring (MRM).
Table 2: Advanced Analytical Methodologies for this compound
| Technique | Principle | Application in this compound Analysis |
| UPLC-UV | Chromatographic separation on a column with sub-2 µm particles, followed by detection using UV absorbance. nih.gov | High-resolution separation from Eplerenone and other impurities; accurate quantification at moderate concentrations. |
| LC-MS | Combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. researchgate.net | Gold standard for trace-level quantification in complex matrices; provides molecular weight confirmation. |
| LC-MS/MS | An isolated parent ion is fragmented to produce specific product ions, which are then monitored for highly selective detection. | Definitive structural confirmation through fragmentation patterns; highest sensitivity and selectivity for quantification. |
Computational Chemistry and Molecular Modeling Studies of Formation Pathways and Stability
Computational chemistry provides powerful predictive tools to investigate the formation and degradation of pharmaceutical compounds at a molecular level. Applying these models to this compound can offer insights that are difficult to obtain through experimentation alone.
Future research using molecular modeling will likely focus on several key areas:
Reaction Mechanism Modeling: Using methods like Density Functional Theory (DFT), researchers can model the hydrolysis of Eplerenone to this compound. This allows for the calculation of activation energies and the identification of transition states, providing a detailed understanding of the reaction pathway and helping to predict conditions under which this conversion is most likely to occur. researchgate.net
Stability Prediction: Computational models can be used to assess the thermodynamic stability of this compound relative to its parent compound and other potential degradants. This information is crucial for predicting its shelf-life as a reference standard and its persistence under various environmental conditions.
Spectroscopic Prediction: Quantum chemistry calculations can predict spectroscopic properties, such as NMR chemical shifts and infrared absorption frequencies. These predicted spectra can be compared with experimental data to aid in the structural confirmation of the synthesized standard.
Table 3: Application of Computational Methods in this compound Studies
| Computational Method | Information Gained | Relevance to Research |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition state geometries, spectroscopic properties. | Elucidating formation mechanisms; predicting stability; aiding in structural characterization. |
| Molecular Dynamics (MD) Simulation | Conformational flexibility, interaction with solvents, diffusion properties. | Understanding solubility and behavior in solution; modeling interactions with biological macromolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as within an enzyme active site. | Investigating potential enzymatic pathways for the formation or metabolism of the compound. |
Exploration of Stereochemical Aspects and Chiral Analysis Methodologies for Related Carboxylic Acids
The steroidal framework of this compound is inherently chiral, meaning it exists in a specific three-dimensional arrangement. Ensuring the correct stereochemistry is maintained during synthesis and accurately determined is a significant challenge. The development of advanced chiral analysis methods is a critical area of future research.
While methods for determining the absolute stereochemistry of simple chiral carboxylic acids are established, applying them to complex molecules with remote stereocenters, like this compound, requires innovative approaches. mtu.edunih.gov
Promising areas for methodological innovation include:
Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for HPLC and UPLC that can directly separate the enantiomers or diastereomers of this compound or its precursors would be a significant breakthrough, simplifying analysis.
Derivatization Strategies: The use of chiral derivatizing agents to convert the carboxylic acid into a pair of diastereomers is a common strategy. researchgate.net Future research will focus on creating new reagents that provide better separation and more sensitive detection, particularly for fluorescence or mass spectrometry-based methods.
Exciton-Coupled Circular Dichroism (ECCD): This powerful technique involves complexing a chiral molecule with a host system, such as a bis(porphyrin) tweezer, which induces a predictable and measurable CD signal. mtu.edunih.gov Adapting this method for the complex steroidal structure of this compound could provide an unambiguous determination of its absolute stereochemistry.
Table 4: Methodologies for Chiral Analysis of Complex Carboxylic Acids
| Method | Description | Applicability to this compound |
| Chiral HPLC/UPLC | Direct separation of enantiomers on a column containing a chiral stationary phase. | Highly desirable for quality control; requires the development of a specific, effective CSP. |
| Chiral Derivatization | Reaction with a chiral reagent to form diastereomers, which are then separated on a standard (achiral) column. researchgate.net | A practical and widely used approach; success depends on finding a suitable derivatizing agent. |
| Exciton-Coupled Circular Dichroism (ECCD) | A spectroscopic method where a chiral substrate complexed with a chromophoric host yields a characteristic signal correlated to its absolute stereochemistry. mtu.edunih.gov | A powerful but specialized technique for definitive stereochemical assignment of a synthesized standard. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for eplerenone carboxylic acid, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves selective oxidation of eplerenone’s lactone ring to form the carboxylic acid derivative. Researchers should employ controlled ester hydrolysis under alkaline conditions (e.g., NaOH/ethanol) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, purification via recrystallization or column chromatography (silica gel, gradient elution) is critical. Validate purity using HPLC with UV detection (λ = 240 nm) and confirm structural integrity via -NMR (e.g., disappearance of lactone proton signals at δ 4.8–5.2 ppm) .
Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?
- Methodological Answer : Use a combination of:
- FT-IR : Identify carboxylate C=O stretching (~1700 cm) and O-H broad peaks (~2500–3500 cm).
- - and -NMR : Assign protons adjacent to the carboxylic group (e.g., deshielded α-protons at δ 2.5–3.0 ppm) and verify carboxyl carbon signals at δ ~170–180 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H] peaks with <2 ppm mass error. Cross-reference spectral data with computational simulations (e.g., Gaussian DFT) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the pharmacokinetic impact of carboxylic acid functionalization on eplerenone’s bioavailability?
- Methodological Answer :
- In vitro : Compare solubility profiles (e.g., shake-flask method in PBS pH 7.4) and permeability (Caco-2 cell monolayers) between eplerenone and its carboxylic acid derivative.
- In vivo : Administer both compounds to rodent models and measure plasma concentrations via LC-MS/MS. Use non-compartmental analysis (NCA) to calculate AUC and . Address interspecies variability by normalizing doses to body surface area.
- Data Interpretation : Statistically analyze differences using ANOVA with post-hoc Tukey tests (p < 0.05). Account for ionization effects (carboxylic acid’s pH-dependent solubility) using Henderson-Hasselbalch calculations .
Q. What experimental strategies resolve contradictions in reported receptor-binding affinities of this compound versus its parent compound?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled aldosterone (-aldosterone) in mineralocorticoid receptor (MR)-rich tissues (e.g., renal cortex). Incubate with varying concentrations of eplerenone or its derivative. Calculate IC values via nonlinear regression (GraphPad Prism).
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., AutoDock Vina) to identify steric/electronic effects of carboxylate groups on binding. Validate predictions with mutagenesis studies (e.g., MR S810L mutant).
- Contradiction Resolution : Cross-validate findings across orthogonal methods (e.g., SPR vs. fluorescence polarization) and ensure assay buffers mimic physiological ionic strength/pH .
Q. How can researchers address stability challenges of this compound in aqueous formulations for preclinical studies?
- Methodological Answer :
- Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor hydrolysis via HPLC. Use Arrhenius plots to extrapolate shelf-life at 25°C.
- Formulation Optimization : Incorporate lyoprotectants (e.g., trehalose) in freeze-dried formulations or use nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance stability. Characterize particle size (DLS) and drug loading efficiency (UV-Vis) .
Data Analysis & Reporting Guidelines
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use probit analysis for LD determination or benchmark dose (BMD) modeling for subchronic toxicity. Apply Hill slopes for sigmoidal curve fitting. Report 95% confidence intervals and use Akaike’s Information Criterion (AIC) to compare model fits. Ensure compliance with OECD Test Guidelines (e.g., TG 423) for regulatory alignment .
Q. How should researchers integrate contradictory solubility data into a cohesive narrative for publication?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., logP values from shake-flask vs. chromatographic methods) and assess heterogeneity via I statistics.
- Error Source Identification : Evaluate pH, temperature, and solvent purity discrepancies. Use Bland-Altman plots to visualize systematic biases.
- Reporting : Clearly state limitations in the "Discussion" section and propose standardized protocols (e.g., USP <1236>) for future studies .
Ethical & Collaborative Considerations
Q. What protocols ensure ethical reproducibility when sharing this compound research data?
- Methodological Answer :
- Data Deposition : Upload raw spectra, chromatograms, and crystallographic data to repositories (e.g., Zenodo, ChemRxiv). Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Collaboration Frameworks : Draft material transfer agreements (MTAs) specifying IP rights and data usage limits. Reference institutional guidelines (e.g., Cambridge University’s data-sharing policies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
